molecular formula C14H9N3O6S B11090667 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide CAS No. 361367-41-1

2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide

Cat. No.: B11090667
CAS No.: 361367-41-1
M. Wt: 347.30 g/mol
InChI Key: QLSAUETWQATGKK-UHFFFAOYSA-N
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Description

2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzisothiazole derivatives, which are characterized by a benzene ring fused with an isothiazole ring. The presence of nitro groups and a benzyl substituent further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: The formation of the isothiazole ring is accomplished through cyclization reactions, often involving the use of sulfur-containing reagents such as thionyl chloride or sulfur dichloride.

Industrial Production Methods

Industrial production of 2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.

    Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with nitro groups converted to amino groups.

    Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.

Scientific Research Applications

2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups and benzyl substituent play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE: Unique due to its specific substitution pattern and reactivity.

    4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE: Lacks the benzyl substituent, leading to different reactivity and applications.

    2-BENZYL-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE: Lacks the nitro groups, resulting in different chemical and biological properties.

Uniqueness

2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE is unique due to the presence of both nitro groups and a benzyl substituent, which confer distinct reactivity and potential applications. The combination of these functional groups enhances its utility in various scientific and industrial contexts.

Properties

CAS No.

361367-41-1

Molecular Formula

C14H9N3O6S

Molecular Weight

347.30 g/mol

IUPAC Name

2-benzyl-4,6-dinitro-1-oxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H9N3O6S/c18-14-13-11(17(21)22)6-10(16(19)20)7-12(13)24(23)15(14)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

QLSAUETWQATGKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3S2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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